Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803585-70-7
VCID: VC4087435
InChI: InChI=1S/C9H14FNO3.ClH/c1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8;/h11H,2-6H2,1H3;1H
SMILES: CCOC(=O)C1(CNCC12COC2)F.Cl
Molecular Formula: C9H15ClFNO3
Molecular Weight: 239.67

Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride

CAS No.: 1803585-70-7

Cat. No.: VC4087435

Molecular Formula: C9H15ClFNO3

Molecular Weight: 239.67

* For research use only. Not for human or veterinary use.

Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride - 1803585-70-7

Specification

CAS No. 1803585-70-7
Molecular Formula C9H15ClFNO3
Molecular Weight 239.67
IUPAC Name ethyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H14FNO3.ClH/c1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8;/h11H,2-6H2,1H3;1H
Standard InChI Key SMVNVGQDGFXPKG-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CNCC12COC2)F.Cl
Canonical SMILES CCOC(=O)C1(CNCC12COC2)F.Cl

Introduction

Molecular Architecture and Structural Properties

Spirocyclic Core and Functional Groups

The compound’s defining feature is its spiro[3.4]octane system, where a 3-membered oxetane ring (2-oxa) and a 4-membered azetidine ring (6-aza) share a single sp³-hybridized carbon atom . The fluorine atom at position 8 introduces electronegativity, influencing electronic distribution and intermolecular interactions, while the ethoxycarbonyl group (-COOEt) enhances lipophilicity, a critical factor in membrane permeability . The hydrochloride salt form improves aqueous solubility, facilitating formulation for biological testing .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H15ClFNO3\text{C}_9\text{H}_{15}\text{ClFNO}_3
Molecular Weight239.67 g/mol
IUPAC NameEthyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate hydrochloride
Purity (Commercial)≥97%

Synthesis and Optimization

Reaction Pathway and Intermediate Isolation

The synthesis begins with ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate, where a thioether group is replaced with an amine via nucleophilic substitution . In a representative procedure, 66.00 g (0.30 mol) of the thiospiro intermediate is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and methanol, followed by the addition of lithium hydroxide (7.20 g, 0.30 mol) in water . After overnight stirring, the mixture is concentrated, washed with methyl tert-butyl ether (MTBE), and acidified with sodium bisulfate to yield the carboxylic acid intermediate . Subsequent esterification with ethanol under acidic conditions and neutralization with hydrochloric acid produces the hydrochloride salt .

Challenges in Isomerization

A critical challenge lies in avoiding unintended isomerization during synthesis. For example, oxetane-carboxylic acid analogs are prone to ring-opening reactions under basic conditions, necessitating precise pH control . The use of aprotic solvents like THF and low temperatures (-20°C) mitigates side reactions, ensuring a final purity of ≥95% .

Analytical Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):
The 1H^1\text{H} NMR spectrum (400 MHz, DMSO-d6d_6) reveals distinct signals for the spirocyclic protons: δ 4.86 (d, J=5.7HzJ = 5.7 \, \text{Hz}, 1H) and δ 4.81 (d, J=5.8HzJ = 5.8 \, \text{Hz}, 1H), corresponding to the oxetane and azetidine ring protons, respectively . The ethyl group’s methylene protons appear as a quartet at δ 4.12 (q, J=7.1HzJ = 7.1 \, \text{Hz}), while the methyl group resonates at δ 1.23 (t, J=7.1HzJ = 7.1 \, \text{Hz}) .

High-Resolution Mass Spectrometry (HRMS):
The sodium adduct [M+Na]+[ \text{M} + \text{Na} ]^+ is observed at m/z=223.0191m/z = 223.0191, consistent with the theoretical value of 223.0194 for C6H7F3NaO4\text{C}_6\text{H}_7\text{F}_3\text{NaO}_4 .

Thermal Stability

While the exact melting point of the hydrochloride salt remains unreported, its thiospiro precursor melts at 172–173°C, suggesting comparable thermal stability for the target compound .

SupplierLocationPurityCapacity
BDR PharmaceuticalsIndia≥98%Metric ton/yr
MolCore BioPharmatechChina≥97%500 kg/month
AccuStandardUSA≥95%Custom synthesis

Future Directions and Challenges

Toxicity and Pharmacokinetics

Current data lack in vivo toxicity profiles. Future studies should assess acute and chronic toxicity in rodent models, alongside pharmacokinetic parameters like bioavailability and half-life .

Synthetic Scalability

While lab-scale synthesis yields 80% , industrial-scale production requires optimizing catalysts and reducing solvent waste. Continuous flow chemistry may enhance efficiency .

Target Identification

Proteomic and crystallographic studies are needed to identify binding partners, such as bacterial dihydrofolate reductase or neuronal ion channels .

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